molecular formula C20H13FN4O6 B11685981 N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide

N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide

Cat. No.: B11685981
M. Wt: 424.3 g/mol
InChI Key: IFUVTTIJMAIVAJ-WSDLNYQXSA-N
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Description

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenoxy group, a fluorobenzohydrazide moiety, and a methylene bridge, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-(2,4-dinitrophenoxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the nitro or fluorine groups.

Scientific Research Applications

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The dinitrophenoxy and fluorobenzohydrazide groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylene}-3-nitrobenzohydrazide
  • N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylene}-2-pyridinecarbohydrazide
  • 2-(4-chlorophenoxy)-N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide

Uniqueness

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H13FN4O6

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C20H13FN4O6/c21-15-5-3-14(4-6-15)20(26)23-22-12-13-1-8-17(9-2-13)31-19-10-7-16(24(27)28)11-18(19)25(29)30/h1-12H,(H,23,26)/b22-12+

InChI Key

IFUVTTIJMAIVAJ-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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